molecular formula C10H20N+ B093692 6-Azoniaspiro[5.5]undecane CAS No. 181-00-0

6-Azoniaspiro[5.5]undecane

Cat. No.: B093692
CAS No.: 181-00-0
M. Wt: 154.27 g/mol
InChI Key: HOTNVZSJGHTWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azoniaspiro[5.5]undecane is a spirocyclic quaternary ammonium cation characterized by a unique structure of two fused rings sharing a central nitrogen atom . This configuration is the foundation of its significant research value, particularly in the field of materials science. Its primary and most promising application is in the development of anion exchange membranes (AEMs) for alkaline membrane fuel cells (AMFCs) . A major challenge in this area is the degradation of standard quaternary ammonium groups under high pH and temperature. Research demonstrates that the this compound (ASU) cation exhibits the highest alkaline stability among known quaternary ammonium groups, maintaining integrity in rigorous conditions such as 3 M NaOH at 80 °C for extended periods . The mechanism of action is attributed to the spirocyclic structure, which sterically hinders the approach of nucleophilic hydroxides (OH⁻) to the central nitrogen atom, thereby protecting it from degradation pathways like Hofmann elimination or nucleophilic substitution . This high stability makes it a key building block for synthesizing poly(arylene 6-azaspiro[5.5]undecanium) polymers, leading to AEMs with superior ion conductivity and long operational lifetimes . Beyond energy applications, the structural uniqueness of this azoniaspiro compound also makes it a subject of interest in synthetic organic chemistry for constructing complex heterocyclic systems and exploring novel reactivity patterns . The compound is generally soluble in polar solvents like water, which facilitates its use in various chemical processes . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181-00-0

Molecular Formula

C10H20N+

Molecular Weight

154.27 g/mol

IUPAC Name

6-azoniaspiro[5.5]undecane

InChI

InChI=1S/C10H20N/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1-10H2/q+1

InChI Key

HOTNVZSJGHTWIU-UHFFFAOYSA-N

SMILES

C1CC[N+]2(CC1)CCCCC2

Canonical SMILES

C1CC[N+]2(CC1)CCCCC2

Synonyms

6-Azoniaspiro[5.5]undecane

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Analysis of 6 Azoniaspiro 5.5 Undecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 6-Azoniaspiro[5.5]undecane in both solution and the solid state. It provides critical insights into the molecular framework, the conformational dynamics of the spirocyclic system, and its interactions within supramolecular structures like zeolites.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

Table 1: Representative ¹H NMR Data for a this compound Derivative

Proton Environment Chemical Shift (δ) in ppm Multiplicity Number of Protons
CH₂ (adjacent to N⁺)~3.5m8H
CH₂ (β to N⁺)~1.8m8H
CH₂ (γ to N⁺)~1.6m4H

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, counter-ion, and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations and Ring Inversion Dynamics

¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of this compound and probing its dynamic conformational behavior. arkat-usa.org The spectrum typically shows three distinct signals for the three chemically non-equivalent carbon atoms in the piperidinium (B107235) rings. However, variable-temperature ¹³C NMR studies have been particularly revealing about the ring inversion dynamics of the six-membered rings. arkat-usa.org

At ambient temperatures, the rate of ring inversion is often fast on the NMR timescale, leading to averaged signals. As the temperature is lowered, the rate of this inversion process slows down, causing a broadening and eventual splitting of the ¹³C NMR signals for the carbon atoms of the outer rings. arkat-usa.org This phenomenon allows for the determination of the energy barrier for the ring-inversion process, which has been calculated to be approximately 53.4 ± 0.2 kJ mol⁻¹. arkat-usa.org This dynamic behavior is a key feature of the spirocyclic structure, influencing its interactions and properties in various applications. ¹³C NMR is also used to characterize polymers and other materials incorporating the this compound cation. acs.org

Table 2: Typical ¹³C NMR Chemical Shifts for the this compound Cation

Carbon Atom Chemical Shift (δ) in ppm
C (adjacent to N⁺)~60-65
C (β to N⁺)~20-25
C (γ to N⁺)~15-20

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Solid-State Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) for Zeolite-Encapsulated Systems

Solid-state MAS NMR is a powerful technique for studying this compound when it is employed as a structure-directing agent (SDA) in the synthesis of zeolites. nih.gov This method provides information about the conformation and location of the organic cation within the inorganic framework of the zeolite. For example, ¹³C CP-MAS NMR spectra have confirmed the encapsulation of this compound within the pore channels of zeolites like ZSM-11 and ZSM-12. researchgate.netepdf.pub

The chemical shifts observed in the solid-state NMR spectra can differ from those in solution, reflecting the restricted motion and specific interactions between the SDA and the zeolite pore walls. Two-dimensional solid-state NMR techniques, such as ¹H-¹³C correlation experiments, can further elucidate the spatial proximity between the organic cation and the silicate (B1173343) framework, providing molecular-level insights into the host-guest interactions that are crucial for understanding the mechanism of zeolite crystallization. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and confirm the elemental composition of the this compound cation. The molecular weight of the this compound cation (C₁₀H₂₀N⁺) is approximately 154.28 g/mol . When analyzed, the mass spectrum will show a prominent peak corresponding to this cation. For example, the bromide salt has a molecular weight of 234.18 g/mol , and the chloride salt is 189.73 g/mol . scbt.comoakwoodchemical.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of the cation. google.com The fragmentation pattern observed in the mass spectrum can also offer structural information. Under certain ionization conditions, the spirocyclic cation may undergo fragmentation, and the analysis of these fragment ions can help to corroborate the proposed structure. This technique is also employed to verify the successful synthesis of derivatives of this compound. acs.org

X-ray Diffraction (XRD) and Crystallography for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction for Cation Conformation and Crystal Packing

Single crystal X-ray diffraction provides the most detailed and accurate three-dimensional structural information for the this compound cation. By analyzing the diffraction pattern of a single crystal of a salt of this compound, it is possible to determine the precise atomic coordinates. These studies have confirmed the spirocyclic nature of the cation, with the central nitrogen atom being the spiro center for the two piperidinium rings.

The conformation of the six-membered rings, typically a chair conformation, can be precisely described. The analysis also reveals the packing arrangement of the cations and their associated anions in the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces. researchgate.netmdpi.com This information is crucial for understanding the physical properties of the crystalline material. In the context of zeolites, synchrotron X-ray powder diffraction has been used to determine the location and conformation of this compound molecules within the zeolite framework, revealing non-bonding interactions with the pore walls. researchgate.net

Table 3: Crystallographic Data for a Representative this compound-containing Zeolite (ZSM-12)

Parameter Value Reference
Crystal SystemMonoclinic researchgate.net
Space GroupCc researchgate.net
a (Å)25.0814(13) researchgate.net
b (Å)15.0987(8) researchgate.net
c (Å)24.4419(17) researchgate.net
β (°)107.844(6) researchgate.net
Volume (ų)8810.8(8) researchgate.net

This data corresponds to high-silica ZSM-12 synthesized with this compound as a structure-directing agent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can be used to confirm the presence of the spirocyclic structure and the quaternary ammonium (B1175870) group. While specific IR spectral data for isolated this compound is not extensively detailed in the provided search results, its application in the characterization of zeolites synthesized with this SDA is mentioned. frontiersin.org The technique is used to study the interactions between the SDA and the zeolite framework. For instance, in the broader context of zeolite characterization, Fourier-transform IR (FT-IR) spectroscopy is employed to study the location and properties of molecules adsorbed within the zeolite pores.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which allows for the verification of its stoichiometric formula. For this compound, which has the chemical formula C₁₀H₂₀N⁺, elemental analysis would confirm the mass percentages of carbon, hydrogen, and nitrogen. The bromide and chloride salts of this compound have the formulas C₁₀H₂₀BrN and C₁₀H₂₀ClN, respectively. scbt.comscbt.com

In the context of zeolite synthesis, elemental analysis, often coupled with techniques like thermogravimetric analysis (TGA), is crucial for determining the amount of the organic SDA incorporated into the final crystalline product. unife.itresearchgate.net For example, the weight loss of approximately 9.0 wt% observed through TGA for ZSM-12 synthesized with this compound corresponds well with the extra-framework content of 6.13 SDA molecules per unit cell determined by PXRD. researchgate.net This agreement between different analytical techniques provides a high degree of confidence in the determined stoichiometry of the SDA within the zeolite.

Table 2: Chemical Formulas of this compound and its Salts

CompoundChemical Formula
This compound cationC₁₀H₂₀N⁺
This compound bromideC₁₀H₂₀BrN
This compound chlorideC₁₀H₂₀ClN
This compound hydroxide (B78521)C₁₀H₂₁NO

Data sourced from PubChem and Santa Cruz Biotechnology. scbt.comscbt.comnih.govnih.gov

Conformational Analysis and Molecular Dynamics of 6 Azoniaspiro 5.5 Undecane Cations

Investigation of Ring Conformations in Spirocyclic Ammonium (B1175870) Systems (e.g., Envelop and Twist Forms)

The conformation of spirocyclic systems like 6-azoniaspiro[5.5]undecane is a key determinant of their properties. In the case of the related 5-azonia-spiro[4.4]nonane cation, X-ray diffraction studies of its bromide and picrate (B76445) salts revealed that the five-membered rings adopt conformations that are intermediate between the classic envelope and twist forms. researchgate.net Quantum-chemical calculations predicted a C2-symmetric conformation as the most stable in the gas phase. researchgate.net For this compound, which consists of two six-membered piperidine (B6355638) rings, the chair conformation is the most stable arrangement for each ring. arkat-usa.org The spirocyclic nature of these compounds, however, introduces conformational constraints that are not present in their monocyclic counterparts. rsc.org

Influence of Intermolecular Interactions and Crystal Packing Forces on Conformation

The conformation of the this compound cation in the solid state is significantly influenced by intermolecular interactions and crystal packing forces. In the crystal structure of 3-(piperidin-1-ium-1-yl)-6-azoniaspiro[5.5]undecane dibromide monohydrate, all three piperidine rings adopt chair conformations, and the crystal structure is stabilized by O-H···Br and N-H···Br hydrogen bonds. researchgate.net Similarly, in studies of 5-azonia-spiro[4.4]nonane salts, packing forces were found to modify the ring conformations. researchgate.net When this compound acts as a structure-directing agent in the synthesis of zeolites, non-bonding interactions with the zeolite framework and hydrogen bonding between the cations themselves dictate their arrangement and conformation within the zeolite pores. researchgate.net

Solution-State Flexibility, Pseudosymmetry, and Conformational Equilibria

In solution, the this compound cation exhibits considerable flexibility. NMR studies of the analogous 5-azonia-spiro[4.4]nonane cation indicate that in solution, the cations are highly flexible and exhibit pseudosymmetry. researchgate.net For spirocyclic tris(ammonium) salts with six-membered rings, variable temperature NMR studies suggest a dynamic process involving ring-inversion. arkat-usa.org At room temperature, the NMR spectra of these complex spirocyclic systems can show fewer signals than expected, pointing towards a rapid conformational equilibrium that averages the signals of chemically distinct but conformationally related atoms. arkat-usa.org This dynamic behavior is crucial for the function of these molecules in various applications, and preserving the conformational relaxation of the ring systems is important for their stability. semanticscholar.org

Determination of Energy Barriers for Ring Inversion Processes

The energy barriers associated with conformational changes, such as ring inversion, are a critical aspect of the molecular dynamics of this compound. While specific energy barriers for the ring inversion of this compound are not extensively detailed in the provided results, the concept is discussed in the context of related spirocyclic and cyclic ammonium cations. For instance, the energy barrier to pyramidal inversion at the nitrogen center can be very high when the nitrogen is part of a small ring or a rigid molecule. google.com The high stability of the this compound cation is attributed to its constrained ring conformation, which increases the transition state energy for degradation reactions. rsc.orgnih.gov The energy barrier for conformational changes in spirocyclic quaternary ammonium cations is a key factor in their enhanced alkaline stability compared to non-spirocyclic analogues. acs.org Variable temperature NMR is a key technique used to study these energy barriers. arkat-usa.orggoogle.com

Theoretical and Computational Investigations of 6 Azoniaspiro 5.5 Undecane

Quantum-Chemical Calculations

Quantum-chemical calculations are essential for investigating the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum-chemical method for studying the electronic structure of molecules. It has been employed to understand the geometry and stability of 6-Azoniaspiro[5.5]undecane and related quaternary ammonium (B1175870) (QA) cations. acs.orgosti.gov DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(2d,p), are used to optimize molecular geometries and verify them through frequency calculations. acs.org

Studies on related spirocyclic cations have shown that DFT can predict geometries that are in good agreement with experimental data from X-ray diffraction. researchgate.net For this compound, a key aspect of its electronic structure is the distribution of the positive charge and the energy of its frontier molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and localization of the LUMO are critical in determining the susceptibility of the cation to nucleophilic attack, which is a primary degradation pathway. acs.org DFT calculations have been crucial in demonstrating that the spirocyclic structure contributes to a higher transition state energy for degradation reactions, thus explaining its enhanced stability compared to other QA cations. rsc.orgrsc.org

Table 1: Application of DFT in Studying this compound and Related Cations

Computational MethodBasis Set ExampleApplicationKey FindingsCitations
Density Functional Theory (DFT)6-311++G(2d,p)Geometry Optimization, Electronic Structure Analysis, Reaction Pathway AnalysisProvides insights into molecular shape and stability. Helps predict reactivity and degradation mechanisms by analyzing frontier orbitals and transition state energies. acs.orgacs.orgrsc.orgrsc.org

To accurately determine the most stable three-dimensional arrangements (conformations) of a molecule, sophisticated computational methods are required. Resolution of Identity Møller-Plesset perturbation theory (RI-MP2) is a high-level quantum-chemical method that provides reliable energetic and geometric information.

For the closely related 5-azonia-spiro[4.4]nonane cation, RI-MP2 calculations combined with the SV(P) basis set were used to identify the energy minimum geometries in the gas phase. researchgate.net These calculations predicted that a conformation with C2 symmetry is the most stable, being significantly lower in energy (by 13 kJ/mol) than a conformation with D2 symmetry. researchgate.net This type of analysis is critical for understanding the inherent structural preferences of the spirocyclic system in this compound, which consists of two six-membered rings. The constrained, low-strain ring conformation is a direct result of these energetic preferences and is a primary reason for the molecule's high stability. rsc.orgnih.gov

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics is ideal for detailed electronic analysis, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the behavior of larger systems over time, such as the interaction of this compound with its environment.

This compound is known to act as a structure-directing agent (SDA), or template, in the synthesis of high-silica zeolites. nih.govresearchgate.net In this role, it functions as a "guest" molecule within the forming crystalline "host" structure of the zeolite. Understanding the non-bonding interactions (e.g., van der Waals forces, electrostatic interactions) between the guest SDA and the host framework is key to explaining its templating ability.

Computer graphics modeling and Monte Carlo packing simulations have been used to examine this host-guest relationship. researchgate.net These methods help to calculate the energetic stabilization and preferred packing arrangements of the azonia-spiro molecules within the pores of different zeolite frameworks, rationalizing their templating selectivity. researchgate.net

Molecular dynamics (MD) simulations provide a way to observe the motion and behavior of molecules over time. MD has been used to study the molecular packing stability and dynamic mobility of azonia-spiro-alkanes, including this compound, within the constrained channel-like environments of zeolite pores. researchgate.net These simulations calculate the energetic stabilization and molecular mobility, which can be compared with experimental data. researchgate.net The results are valuable for understanding the packing preferences of these molecules and rationalizing their effectiveness and selectivity as templates in zeolite synthesis. researchgate.net Similar MD simulations have been applied to polymer systems incorporating spiro-cations to study the mechanism of ion transport. dtu.dk

Prediction and Elucidation of Reaction Pathways and Transition State Structures

A significant area of research for this compound is its exceptional stability in highly alkaline conditions, which is a desirable property for its use in anion-exchange membranes (AEMs). rsc.orgnih.gov Computational methods are essential for predicting why this molecule is so resistant to degradation.

The degradation of quaternary ammonium cations in alkaline media typically occurs via mechanisms like Hofmann elimination or nucleophilic substitution. rsc.org Theoretical calculations, particularly using DFT, have been employed to model these reaction pathways. acs.orgrsc.org By calculating the structures and energies of the transition states for these reactions, researchers can determine the energy barriers that must be overcome for degradation to occur. rsc.orgnih.gov

For this compound, studies have shown that its spirocyclic structure imposes conformational restrictions that significantly increase the energy of the transition state for both substitution and elimination reactions. rsc.orgrsc.org This high activation energy barrier, a result of the low ring strain and constrained conformation, makes the molecule kinetically stable and less likely to degrade, explaining its long half-life even in harsh alkaline environments. rsc.orgrsc.orgnih.gov

Table 2: Summary of Theoretical Findings on Stability and Reactivity

Area of InvestigationComputational TechniqueKey FindingSignificanceCitations
Alkaline DegradationDFTThe spirocyclic structure increases the energy of the transition state for degradation reactions.Explains the exceptional chemical stability of this compound in alkaline media. rsc.orgrsc.orgnih.gov
ConformationRI-MP2Predicts specific low-energy, stable conformations (e.g., C2 symmetry in related systems).The constrained, low-strain conformation is key to the molecule's stability. researchgate.net
Host-Guest InteractionsMonte Carlo / MD SimulationsDetermines energetic stabilization and packing preferences within zeolite pores.Rationalizes the molecule's role as a selective structure-directing agent. researchgate.net

Computational Analysis of Chemical Stability and Decomposition Mechanisms

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has been an invaluable tool for elucidating the intrinsic stability and potential decomposition pathways of this compound (ASU). These studies are crucial for understanding its remarkable resistance to degradation, especially in highly alkaline environments, which is a key property for its application in anion exchange membranes (AEMs).

Computational analyses consistently support the experimental observations of ASU's high stability. The primary reason for this stability, as revealed by theoretical models, is its rigid, spirocyclic structure. researchgate.net This conformation creates significant steric hindrance and ring strain that elevates the activation energy required for common decomposition reactions. rsc.org For quaternary ammonium (QA) cations, the main degradation routes under alkaline conditions are typically Hofmann elimination (an E2 elimination requiring a specific anti-periplanar alignment of a β-hydrogen and the nitrogen leaving group) and direct nucleophilic substitution (SN2) at one of the α-carbons. acs.orgacs.org

DFT calculations show that the geometry of the this compound cation is not conducive to the ideal dihedral angle for Hofmann elimination. rsc.org Any conformational changes needed to achieve this alignment would be energetically unfavorable, thus creating a high activation barrier for this pathway.

Similarly, the SN2 pathway is also inhibited. The α-carbons within the piperidinium (B107235) rings are sterically shielded, making a direct backside attack by a nucleophile, such as a hydroxide (B78521) ion (OH-), difficult. Computational models that simulate the interaction between the ASU cation and a hydroxide ion indicate a high energy barrier for this nucleophilic attack. rsc.org

While the parent ASU cation is exceptionally stable, studies on polymer-tethered ASU have provided further insight into potential decomposition mechanisms under stress. For instance, in studies of poly(fluorene alkylene)s with pendant ASU cations, detailed NMR analysis after prolonged exposure to alkaline conditions revealed that degradation, when it occurs, happens primarily through ring-opening reactions. researchgate.netacs.org This suggests that even when Hofmann elimination and direct SN2 substitution are suppressed, a pathway involving the cleavage of a C-N bond within one of the rings can become the dominant mode of decomposition, particularly when the cation is constrained by being part of a polymer backbone. acs.org

The exceptional stability of ASU is often highlighted in comparative computational and experimental studies. These investigations consistently place ASU among the most stable QA cations developed for alkaline applications.

Comparative Alkaline Stability of Quaternary Ammonium (QA) Cations

The following table presents comparative half-life data for various QA cations, illustrating the superior stability of this compound under harsh alkaline conditions.

Quaternary Ammonium CationTest ConditionsHalf-life (t1/2)Reference
This compound (ASU)6 M NaOH, 160 °C110 hours
N,N-Dimethylpiperidinium (DMP)6 M NaOH, 160 °C87 hours
Tetramethylammonium (TMA)6 M NaOH, 160 °C62 hours
Benzyltrimethylammonium (BTMA)6 M NaOH, 160 °C4.2 hours
3-benzyl-3,6-diazaspiro[5.5]undecane-6-ium (N-benzyl-ASU)3 M NaOD, 60 °C14,363 hours

Reaction Mechanisms in 6 Azoniaspiro 5.5 Undecane Chemistry

Mechanistic Insights into Azonia Spirocompound Formation and Selectivity

The formation of 6-azoniaspiro[5.5]undecane and its derivatives often involves the creation of a spirocyclic quaternary ammonium (B1175870) salt. A common and effective method for synthesizing the parent compound, this compound bromide, is through the nucleophilic substitution reaction between 1,5-dibromopentane (B145557) and piperidine (B6355638). In this reaction, piperidine acts as the nucleophile, and the dibromoalkane serves as a dielectrophile, leading to a double alkylation of the piperidine nitrogen and subsequent cyclization to form the spirocyclic cation.

The selectivity of these reactions is influenced by several factors. The rigid bicyclic structure of the resulting this compound cation minimizes ring strain and restricts conformational flexibility. This inherent stability of the product can act as a thermodynamic driving force for the reaction.

In more complex systems, such as the synthesis of substituted 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes, the formation of the azonia spiro cation occurs via an intramolecular attack of a tertiary nitrogen on a pendant α-bromocarbonyl group. researchgate.netacs.org This intramolecular cyclization is a key step in building the spirocyclic framework. The selectivity in these cases can be influenced by the nature of the substituents on the starting materials, which can affect the nucleophilicity of the attacking nitrogen and the electrophilicity of the carbonyl carbon.

Furthermore, azonia spiro compounds, including this compound, have been utilized as structure-directing agents (SDAs) in the synthesis of zeolites. researchgate.netresearchgate.net Their ability to organize the surrounding molecular space influences the crystallization of specific zeolite frameworks, demonstrating a form of supramolecular selectivity. researchgate.netnih.gov The low selectivity of some azonia-spiro compounds as SDAs has been noted, leading to a variety of zeolite structures. researchgate.net

Intramolecular Cyclization Mechanisms for Spirocyclic Construction

Intramolecular cyclization is a powerful strategy for the construction of the this compound ring system. A prime example is the synthesis of 1,8,9-trisubstituted 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes. researchgate.netacs.org This process begins with a resin-bound reduced dipeptide. A key step involves the acylation of a secondary amine with bromoacetic acid, followed by an intramolecular displacement of the bromide by a tertiary amine. acs.org This nucleophilic attack results in the formation of the spirocyclic cation. researchgate.netacs.org

The mechanism can be summarized as follows:

Activation : A secondary amine on the solid support is acylated with bromoacetic acid in the presence of a coupling agent like diisopropylcarbodiimide (DIC). acs.org

Intramolecular Nucleophilic Attack : The tertiary nitrogen atom, present in the piperazine-derived portion of the molecule, attacks the carbon atom bearing the bromine atom. researchgate.netacs.org

Ring Closure : This attack displaces the bromide ion and forms the second six-membered ring, creating the spirocyclic this compound core.

This intramolecular approach is advantageous as it can be performed on a solid phase, allowing for the parallel synthesis of a library of substituted derivatives. acs.org The efficiency of the cyclization is dependent on the conformational flexibility of the precursor, which must allow the nucleophilic nitrogen and the electrophilic center to come into close proximity.

Another instance of intramolecular cyclization is observed in the reaction of 1,4,7-tri(pent-4′-yn-1′-yl)-1,4,7-triazacyclononane, which undergoes an intramolecular hydroamination to form an azoniaspiro[4.8]tridecane cation, a related spirocyclic system. researchgate.net This highlights the versatility of intramolecular reactions in constructing diverse azonia spiro compounds.

Substituent Effects on Reaction Pathways and Spiro-Compound Formation

Substituents on the precursors to this compound and its derivatives can significantly influence the reaction pathways and the formation of the final spiro compound. These effects can be both electronic and steric in nature.

In the synthesis of substituted 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes, the side chains of the amino acids used as starting materials (R1 and R2 groups) can affect the rate and yield of the cyclization step. acs.org Bulky substituents may hinder the approach of the nucleophilic nitrogen to the electrophilic center, potentially leading to lower yields or requiring more forcing reaction conditions. Conversely, electron-donating or -withdrawing groups on the acylating agent (R3 group) could modulate the reactivity of the α-bromocarbonyl moiety. acs.orgjst.go.jp

The electronic effects of substituents have been studied more broadly in the context of the stability of related quaternary ammonium salts. For instance, in N,N-diaryl carbazolium salts, the electronic properties of substituents on the aryl rings were shown to impact their alkaline stability. acs.org While not directly on the this compound system, this principle suggests that substituents on the piperidine rings of the spiro compound could influence its reactivity and stability.

The following table summarizes the potential effects of different types of substituents on the formation of this compound derivatives:

Substituent TypePotential Effect on Reaction PathwayExample
Sterically Bulky Groups May hinder intramolecular cyclization, potentially reducing reaction rates and yields.Different amino acid side chains in the synthesis of diaza-azoniaspiro compounds. acs.org
Electron-Donating Groups Could increase the nucleophilicity of the attacking amine, potentially accelerating cyclization.Alkyl groups on the piperidine ring.
Electron-Withdrawing Groups May decrease the nucleophilicity of the amine but increase the electrophilicity of a reaction center elsewhere in the molecule.Acyl groups on the piperazine (B1678402) nitrogen in diaza-azoniaspiro derivatives. acs.org

Elucidation of Decomposition Mechanisms in Quaternary Ammonium Salts (e.g., Hofmann Elimination)

Quaternary ammonium salts, including this compound, are susceptible to degradation, particularly in alkaline environments. The primary degradation pathways are Hofmann elimination and nucleophilic substitution (SN2). rsc.orgmdpi.com

Hofmann Elimination: This is a β-elimination reaction where a hydroxide (B78521) ion acts as a base, abstracting a proton from a carbon atom beta to the positively charged nitrogen. This leads to the formation of an alkene and a tertiary amine, resulting in the loss of the quaternary ammonium cation. rsc.orgmdpi.com

Nucleophilic Substitution (SN2): In this mechanism, the hydroxide ion acts as a nucleophile and attacks an α-carbon (a carbon directly attached to the nitrogen), displacing the tertiary amine as a leaving group. rsc.orgmdpi.com

The exceptional alkaline stability of this compound is attributed to its rigid spirocyclic structure. rsc.orgrsc.org This rigidity introduces significant ring strain in the transition state required for Hofmann elimination, making this pathway less favorable compared to acyclic or monocyclic quaternary ammonium salts. rsc.orgrsc.org The geometric constraints of the rings hinder the adoption of the ideal anti-periplanar conformation for the β-hydrogen and the leaving group in the E2 mechanism of Hofmann elimination. rsc.org

Despite its high stability, degradation of this compound can occur under harsh conditions. Studies on anion exchange membranes functionalized with this cation have shown that degradation can proceed through both Hofmann elimination and nucleophilic substitution, leading to a loss of ionic conductivity. acs.orgrsc.org The degradation products, including tertiary amines and alkenes, can be detected by techniques such as NMR spectroscopy. rsc.org

For instance, in a study of polyfluorenes tethered with this compound cations, degradation via Hofmann elimination resulted in the formation of vinyl groups, which were identifiable by their characteristic NMR signals. rsc.org The exceptional stability of this cation is highlighted by its long half-life in concentrated sodium hydroxide at high temperatures compared to other quaternary ammonium cations. rsc.orgrsc.org

The table below outlines the primary decomposition pathways for this compound:

Decomposition MechanismDescriptionKey Factors
Hofmann Elimination β-hydrogen abstraction by a base, leading to alkene and tertiary amine formation. rsc.orgmdpi.comRing strain in the transition state due to the spirocyclic structure disfavors this pathway. rsc.orgrsc.org
Nucleophilic Substitution (SN2) Nucleophilic attack by hydroxide on an α-carbon, displacing the tertiary amine. rsc.orgmdpi.comSteric hindrance around the α-carbons can influence the rate of this reaction.
Ring-Opening Reactions In some related heterocyclic systems, ring-opening can occur via Hofmann elimination or substitution. researchgate.netThe stability of the 6-membered rings in this compound makes this less likely than in more strained systems.

Applications of 6 Azoniaspiro 5.5 Undecane in Chemical Science and Materials Engineering

Catalytic Applications of 6-Azoniaspiro[5.5]undecane Derivatives

The azoniaspiro scaffold serves as a foundation for developing specialized catalysts for organic synthesis.

While the parent this compound molecule is achiral and therefore not a direct catalyst for asymmetric reactions, its framework is a key structural motif in the design of chiral phase-transfer catalysts. Researchers have synthesized chiral N-spiro quaternary ammonium (B1175870) salts by deriving them from chiral sources like tartaric acid. These catalysts have been applied in the asymmetric α-alkylation of glycine (B1666218) Schiff bases, achieving high enantioselectivities. researchgate.net

However, the efficacy of these chiral catalysts is highly dependent on the nature of the nucleophile and the reaction type. For instance, attempts to use these catalysts for reactions involving more reactive nucleophiles, such as β-keto esters, have been unsuccessful. researchgate.net Their application in controlling Michael additions required extensive optimization for each specific substrate, with enantiomeric ratios reaching up to 91:9 for additions to acrylates, but showing lower selectivities with other acceptors like acrylamides and methyl vinyl ketone. researchgate.net The direct application of this compound derivatives in asymmetric aldol (B89426) additions is not prominently featured in the reviewed scientific literature.

The role of this compound in the context of nucleophilic substitution is primarily defined by its exceptional chemical stability, particularly its resistance to being attacked by nucleophiles. This stability is a critical property that enables its use in harsh chemical environments, such as the highly alkaline conditions found in anion exchange membranes (AEMs).

Research has shown that the piperidine-based this compound cation exhibits one of the highest stabilities against degradation via nucleophilic substitution and elimination reactions when exposed to strong bases like hydroxide (B78521) (OH⁻). researchgate.netresearchgate.net This resilience is attributed to its rigid spirocyclic structure, which imposes significant conformational constraints and raises the energy of the transition state required for common degradation pathways. This inherent stability makes it a preferred functional group for attachment to polymer backbones in the development of durable AEMs for fuel cells and electrolyzers.

Azoniaspiro compounds are recognized for their utility as phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). researchgate.net The this compound cation, as a quaternary ammonium salt, can pair with an anionic reactant and transport it into an organic phase to react with an organic-soluble substrate.

A specific study investigated the influence of this compound bromide (ASBr) on the TiO₂-catalyzed photodegradation of Alizarin Red-S dye in an aqueous solution. rsc.org This process involves interactions across the solid-liquid interface. The study compared its effectiveness with other non-amphiphilic and amphiphilic quaternary ammonium salts. The results indicated that the rigid molecular structure of ASBr influenced the efficiency of the degradation process, showing a distinct concentration-dependent profile compared to more flexible or charged salts. rsc.org At high concentrations (10 mM), ASBr facilitated an excellent degradation percentage of approximately 90%. rsc.org

Table 1: Effect of Quaternary Ammonium Salt Structure on Photodegradation Efficiency

Salt Name Abbreviation Type Optimal Concentration for Max Degradation Maximum Degradation Percentage Reference
This compound bromide ASBr Rigid, Monocationic 10 mM ~90% rsc.org
6,9-Diazoniaspiro[5.2.3.2]hexadecane dibromide DASBr Rigid, Dicationic 5 mM ~90% rsc.org
Butylquinuclidinium bromide BQBr Rigid, Monocationic - Lower than ASBr rsc.org
Tetrapropylammonium bromide TPABr Flexible, Monocationic - Lower than ASBr rsc.org

Material Science Applications of this compound and Related Systems

In materials science, this compound is a cornerstone molecule for the templated synthesis of microporous materials.

This compound and its derivatives are widely employed as organic structure-directing agents (SDAs) in the hydrothermal synthesis of zeolites. researchgate.netresearchgate.net In this process, the organic cation acts as a template, organizing the inorganic silicate (B1173343) and aluminate precursors around it. Upon removal of the organic template through calcination, a crystalline microporous material with a specific framework structure remains.

The use of this compound as an SDA has led to the crystallization of a variety of zeolite structures, including MOR, MTW, Beta (BEA), EUO, and the novel phases ERS-10 and ERS-18. researchgate.net Furthermore, it has been used to synthesize high-silica ZSM-12, which possesses the MTW framework topology. researchgate.netresearchgate.netresearchgate.net Derivatives such as 7-ethyl-6-azoniaspiro-[5.5]-undecane have been specifically used to synthesize the UTL zeolite framework, a material that can be subsequently processed into new structures via the ADOR (Assembly-Disassembly-Organization-Reassembly) methodology. rsc.orgcore.ac.uk

The specific zeolite framework that crystallizes is highly sensitive to the structure of the SDA and the synthesis conditions. This compound has demonstrated a notable influence on the resulting zeolite topology. researchgate.net

Research has shown that while the parent compound can lead to a variety of structures, its selectivity can be tuned by synthesis parameters. A key factor is the silica-to-alumina (SiO₂/Al₂O₃) molar ratio in the initial gel. Low ratios tend to favor the formation of the MOR framework, while higher ratios preferentially yield the MTW framework. researchgate.net

The introduction of substituents on the azoniaspiro ring system can further refine this structure-directing effect. For instance, the 1-ethyl-substituted derivative of this compound was found to selectively produce a defect-free MEL-type zeolite. The positioning of the SDA molecules within the zeolite pores can also impact the final crystal structure. In the case of ZSM-12, the arrangement of the this compound molecules within the channels led to a change in the crystallographic space group symmetry from C2/c to Cc. researchgate.net Additionally, the presence of even trace amounts of inorganic cations, such as sodium (Na⁺), can compete with the organic SDA and significantly influence the final zeolite phase and the crystal morphology of the resulting materials. researchgate.net

Table 2: Influence of this compound and Derivatives as SDAs on Zeolite Synthesis

Structure-Directing Agent (SDA) Key Synthesis Condition(s) Resulting Zeolite Framework(s) Reference
This compound Low SiO₂/Al₂O₃ ratio MOR researchgate.net
This compound High SiO₂/Al₂O₃ ratio (>50) MTW researchgate.net
This compound - Beta (BEA), ERS-10, EUO researchgate.net
This compound - High-silica ZSM-12 (MTW) researchgate.net
1-Ethyl-6-azoniaspiro[5.5]undecane - Defect-free MEL researchgate.net
7-Ethyl-6-azoniaspiro[5.5]undecane hydroxide Germanosilicate gel UTL rsc.orgcore.ac.uk

Structure-Directing Agents (SDAs) in Zeolite Synthesis

Role of Counterions and Residual Ions in Zeolite Formation

The synthesis of zeolites using organic structure-directing agents like this compound can be significantly influenced by the presence of residual ions, particularly sodium cations (Na⁺). scispace.com Azoniaspiro compounds are often prepared using sodium hydroxide, which can lead to persistent sodium ions in the final template solution. scispace.comresearchgate.net

These residual sodium cations can compete with the bulky organic SDAs during the zeolite crystallization process. scispace.com Research has shown that the presence of Na⁺ can inhibit the formation of desired silicogermanate zeolites. scispace.com For instance, in syntheses targeting UTL and other large-pore silicogermanate zeolites using azoniaspiro templates, the presence of residual sodium hydroxide prevented the formation of these structures. scispace.com Instead, when Na⁺ concentrations were high, a dense sodium germanate (Na₄Ge₉O₂₀) was formed, indicating that the germanium intended for the zeolite framework was consumed by the sodium ions. scispace.com

Conversely, in the absence of sodium cations, different silicogermanate zeolites were successfully formed. scispace.com This demonstrates that residual inorganic cations are not merely spectators but active participants that can alter the synthesis outcome, highlighting the necessity of controlling their concentration to achieve the desired zeolite phase. scispace.com

Electrolytes in Energy Storage Systems

The unique structural features of spiro-type quaternary ammonium cations, including the this compound scaffold, make them promising candidates for electrolyte components in advanced energy storage devices.

Application in Electric Double-Layer Capacitors (EDLCs)

Spiro-type quaternary ammonium salts are widely investigated for their application in electric double-layer capacitors (EDLCs), also known as supercapacitors. researchgate.netmdpi.com Their rigid structure, high ionic conductivity, and broad electrochemical window make them suitable for these high-power energy storage devices. researchgate.netnih.gov Electrolytes based on these salts, when dissolved in solvents like propylene (B89431) carbonate, can offer a combination of high conductivity and stability, which are critical for the performance of EDLCs. researchgate.net The spirocyclic structure contributes to the robustness and favorable electrochemical properties required for capacitor applications. researchgate.net

Potential as Electrolytes in Lithium Batteries

Derivatives of this compound have shown potential for use in lithium batteries. Specifically, a binary ionic liquid electrolyte containing 2-oxo-3,9-dioxa-6-azonia-spiro[5.5]undecane bis(trifluoromethanesulfonyl)imide was investigated for lithium metal-LiFePO₄ batteries. monash.edu This electrolyte was found to significantly reduce cell short-circuiting by suppressing the growth of lithium dendrites, a common failure mechanism in lithium metal batteries. monash.eduresearchgate.net The use of this azoniaspiro-based ionic liquid enabled extended cycle life at temperatures of 50°C and above. monash.eduresearchgate.net While the performance of the pure azoniaspiro ionic liquid electrolyte was limited by poor capacity and the need for high operating temperatures, its ability to prevent short-circuiting highlights its potential as a crucial additive in mixed electrolyte systems. monash.edu

Components in Anion Exchange Membranes (AEMs) for Electrochemical Devices

The this compound (ASU) cation is a leading candidate for creating robust and highly conductive anion exchange membranes (AEMs). shu.edu.cnrsc.org These membranes are critical components in electrochemical devices such as alkaline fuel cells and water electrolyzers. lu.seresearchgate.net The ASU cation is typically incorporated into polymer backbones, such as poly(arylene)s or poly(fluorene)s, to form the ion-conducting phase of the membrane. rsc.orgrsc.orgrsc.org Its N-spirocyclic structure, formed by two six-membered rings, provides exceptional stability. shu.edu.cnrsc.org

Investigation of Alkaline Stability of Azoniaspiro Cations in AEMs

A primary challenge for AEMs is maintaining chemical stability in harsh alkaline environments at elevated temperatures. acs.org The this compound cation has demonstrated remarkable resistance to degradation under these conditions. mpg.deresearchgate.net Its structure is inherently stable against common degradation pathways like Hofmann elimination and nucleophilic substitution by hydroxide ions (OH⁻). rsc.orgmpg.deresearchgate.net

Numerous studies have quantified the exceptional alkaline stability of ASU and related piperidinium-based cations. The spirocyclic nature of ASU, which locks the β-hydrogens in a ring structure, significantly hinders the Hofmann elimination reaction. lu.sersc.org Research comparing the N,N-dimethylpiperidinium (DMP) cation to the ASU cation found that while DMP is highly stable, its degradation is dominated by methyl substitution. rsc.org The ASU cation circumvents this pathway by replacing the methyl groups with a second six-membered ring, resulting in an even longer half-life under strongly alkaline conditions. rsc.org For example, the ASU cation was reported to have a half-life of 110 hours at 160°C in 6 M aqueous NaOH. rsc.org

The data below summarizes findings from various studies on the stability of AEMs functionalized with ASU and similar stable cations under different alkaline conditions.

Cation TypePolymer BackboneAlkaline ConditionsDurationIonic Loss / Remaining CationsSource
This compound (ASU)- (Model Compound)6 M aq. NaOH, 160 °C110 hours (half-life)50% loss rsc.org
N,N-dimethylpiperidinium (DMP)Poly(arylene alkylene piperidinium)5 M aq. NaOH, 90 °C20 days (480 hours)14% loss rsc.orgrsc.org
N,N-dimethylpiperidinium (DMP)Ether-free Polyfluorene2 M NaOH, 90 °C2400 hours>91% retained lu.sersc.org
N,N-dimethylpiperidinium (DMP)Poly(fluorene alkylene)1 M NaOH, 80 °C30 days (720 hours)>96% retained researchgate.net
Poly(diallylpiperidinum hydroxide)Multiblock Copolymer1 M KOH, 80 °C120 hours8% loss of ionic conductivity acs.org
Design and Synthesis of N-Spirocyclic Quaternary Ammonium Ionenes for AEMs

The creation of anion-exchange membranes (AEMs) with high alkaline stability and conductivity is a primary challenge in materials chemistry. researchgate.netlu.senih.gov N-spirocyclic quaternary ammonium (QA) ionenes, which feature the this compound cation as an integral part of the polymer backbone, represent a significant advancement in this field. researchgate.netlu.senih.gov These materials are synthesized to address the degradation issues common in other AEMs, which can lose conductivity and mechanical integrity when exposed to the highly basic and nucleophilic hydroxide ions in fuel cells and electrolyzers. rsc.org

A successful and direct method for synthesizing these ionenes is through the cyclo-polycondensation of monomers like tetrakis(bromomethyl)benzene with dipiperidines under mild conditions. researchgate.netlu.senih.govacs.org This approach yields high-molecular-weight, film-forming polymers where the stable spirocyclic cation is part of the main chain. researchgate.netlu.senih.gov This "main-chain" architecture, free of vulnerable ether linkages, is a key strategy for enhancing stability. researchgate.net

Research has demonstrated that these spiro-ionenes possess excellent thermal and alkaline stability. researchgate.netlu.senih.govrsc.org In one study, materials showed no detectable degradation by NMR spectroscopy after over 1800 hours in a 1 M KOD/D₂O solution at 80°C. researchgate.netlu.senih.gov Even at a more aggressive temperature of 120°C, the ionenes displayed reasonable stability. researchgate.netlu.senih.govrsc.org To create functional membranes, these ionenes can be blended with other robust polymers, such as polybenzimidazole, to form transparent and mechanically strong AEMs. researchgate.netlu.senih.gov These blended membranes have achieved high hydroxide (OH⁻) conductivities, reaching up to 0.12 S/cm at 90°C, demonstrating their potential as a new class of alkali-stable anion-exchange materials. researchgate.netlu.senih.gov

Another synthetic route involves incorporating bis-N-spirocyclic QA moieties into poly(arylene ether sulfone) (PAES) backbones. acs.org This is achieved through polycondensation, followed by benzylic bromination and a final cycloquaternization step. acs.org Despite the bulky nature of these paired spiro-cations, they form efficient ion clusters within the membrane, leading to high anion conductivity. acs.org AEMs based on a pyrrolidine-based spirocyclic analogue reached a hydroxide conductivity of 110 mS/cm at 80°C. acs.org However, the presence of benzylic positions in these specific structures was found to be a weak point, leading to degradation at elevated temperatures through ring-opening substitutions. acs.org

Table 1: Performance of N-Spirocyclic Ionene-Based Anion-Exchange Membranes

Polymer System Synthesis Method Key Performance Metrics Reference

Development of Polymeric Materials

The this compound (ASU) cation is a critical component in the development of various advanced polymeric materials, primarily for AEMs used in energy conversion devices like fuel cells and water electrolyzers. rsc.orgrsc.orglu.seresearchgate.net Its inherent stability against both substitution and elimination reactions makes it a superior choice over many traditional quaternary ammonium cations. rsc.org

One major area of development is in poly(arylene piperidinium)-based materials. rsc.orgresearchgate.net In one approach, poly(arylene alkylene piperidinium)s (PAAPs) are synthesized through superacid-mediated polyhydroxyalkylations. rsc.orgresearchgate.net The pendant piperidine (B6355638) rings on the resulting polymer backbone are then converted to ASU cations via a cycloquaternization reaction. rsc.orgresearchgate.net This method has produced mechanically strong AEMs with excellent hydroxide conductivity, reaching nearly 180 mS/cm at 80°C. rsc.org These materials also show remarkable resistance to hydroxide attack. rsc.org

Another strategy involves creating ether-free polyfluorene backbones tethered with ASU cations. rsc.orglu.se These polymers are synthesized using methods like alkyl-alkyl Suzuki cross-coupling to attach the alicyclic cations to the polymer, ensuring there are no weak ether bonds in the backbone. rsc.orglu.se This molecular design results in AEMs with substantially improved thermal and alkaline stability. rsc.orglu.se Similarly, poly(fluorene alkylene)s have been functionalized with ASU cations, demonstrating high thermal stability up to ~250°C and no degradation after 168 hours in 5 M aqueous NaOH at 90°C. acs.org

The mechanical properties of ASU-based polymers, which can sometimes be brittle, have also been addressed. researchgate.netmdpi.com Research on poly(arylene 6-azaspiro[5.5]undecanium) (PB-ASU) has shown that introducing crosslinking can significantly improve mechanical robustness. researchgate.netmdpi.com Incorporating up to 15 mol% of a crosslinker was found to enhance mechanical properties while reducing water uptake and swelling by nearly 50%. researchgate.netmdpi.com Remarkably, this crosslinking also led to the highest hydroxide conductivities, with a peak of 116.1 mS/cm at 80°C observed at an 8.4% crosslink ratio. mdpi.com

Table 2: Properties of Polymeric Materials Incorporating this compound

Polymer Type Synthesis/Functionalization Method Key Properties Reference

Derivatization and Chemical Modification Strategies for 6 Azoniaspiro 5.5 Undecane Scaffolds

Synthesis of Substituted 6-Azoniaspiro[5.5]undecanes and Analogs

The synthesis of substituted 6-azoniaspiro[5.5]undecane analogs has been effectively achieved through a solid-phase approach, starting from resin-bound reduced dipeptides. acs.orgresearchgate.net This methodology allows for the construction of complex heterocyclic systems, such as the 1,8,9-trisubstituted 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes. acs.orgresearchgate.netacs.org The key step in the formation of the azoniaspiro cation is an intramolecular attack of a tertiary nitrogen atom on a pendent α-bromocarbonyl group. acs.orgresearchgate.net This synthetic route has proven to be efficient for the parallel synthesis of a variety of individual diaza-azoniaspiro compounds. acs.org

The versatility of this method is demonstrated by the ability to introduce diversity at various positions of the scaffold. For instance, by utilizing different L-amino acids, a range of substituents (R1 and R2 groups) can be incorporated. acs.org The choice of the acylating carboxylic acid further expands the accessible chemical space. acs.org The solid-phase synthesis is typically carried out using a p-methylbenzhydrylamine (MBHA) resin, which facilitates the handling of multiple reaction sequences in parallel. acs.org

A significant aspect of this synthetic strategy is the generation of the azoniaspiro cation from resin-bound vicinal triamines, which are derived from reduced resin-bound N-acylated dipeptides. mdpi.comnih.gov This approach has been successfully applied to the synthesis of trisubstituted azoniaspiro diazacyclic compounds. mdpi.comnih.gov

Functionalization through N-Acylation and N-Alkylaminocarbonylation

Further derivatization of the this compound scaffold can be readily achieved through N-acylation and N-alkylaminocarbonylation reactions. acs.orgacs.org These modifications are typically performed in solution after the cleavage of the synthesized azoniaspiro compounds from the solid support. acs.org

N-acylation of the 1,8,9-trisubstituted 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecane core is accomplished by treating the crude products with various activated carboxylic acids in the presence of a base such as diisopropylethylamine (DIEA). acs.org This allows for the introduction of a wide array of functional groups onto the N-3 position of the scaffold. acs.org

Similarly, N-alkylaminocarbonylation is achieved by reacting the azoniaspiro compounds with isocyanates, such as ethyl or phenyl isocyanate, in an anhydrous solvent like dimethylformamide (DMF). acs.org This reaction yields the corresponding 3-ethylaminocarbonyl or 3-anilinocarbonyl derivatives in good yield and purity. acs.org Any excess isocyanate can be conveniently removed using an amine-substituted resin. acs.org

These functionalization strategies significantly enhance the structural diversity of the this compound library, providing a means to fine-tune the physicochemical properties of the resulting compounds. acs.org

Introduction of Diverse Chemical Functionalities onto the Spirocyclic Core

The introduction of diverse chemical functionalities onto the spirocyclic core of this compound is a key feature of the synthetic strategies developed for this scaffold. acs.org By leveraging the principles of combinatorial chemistry, a multitude of substituents can be incorporated at different positions of the molecule. acs.orgresearchgate.net

The solid-phase synthesis approach, starting from amino acids, allows for the systematic variation of side chains (R1 and R2) in the 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecane series. acs.org The use of a diverse set of commercially available amino acids provides a direct route to a wide range of analogs. acs.org

Furthermore, the N-acylation and N-alkylaminocarbonylation reactions described in the previous section serve as powerful tools for introducing additional diversity. acs.org The selection of different carboxylic acids and isocyanates for these reactions allows for the attachment of a vast array of chemical moieties, including aliphatic, aromatic, and heterocyclic groups. acs.org This combinatorial approach enables the generation of large libraries of compounds with varied structural features, which is crucial for exploring structure-activity relationships in drug discovery and materials science. acs.orgresearchgate.net

The ability to introduce functionality extends to other parts of the molecular framework, as demonstrated by the synthesis of fused bicyclic guanidines from resin-bound vicinal triamines, highlighting the versatility of the intermediates in generating diverse heterocyclic systems. mdpi.com

Parallel and Combinatorial Synthesis Approaches for Library Generation

The development of efficient parallel and combinatorial synthesis methods has been instrumental in the exploration of the chemical space around the this compound scaffold. acs.orgresearchgate.net Solid-phase synthesis is particularly well-suited for these approaches, as it allows for the simultaneous synthesis of a large number of individual compounds. acs.orgresearchgate.netacs.org

One notable technique employed is the "tea-bag" method, which facilitates the handling of numerous resin portions under identical reaction conditions. acs.org This method has been successfully used for the parallel synthesis of individual diaza-azoniaspiro compounds. acs.org For example, an initial optimization of the synthetic route involved the parallel synthesis of 16 individual compounds, demonstrating the feasibility of this approach. acs.org

The combination of solid-phase synthesis with subsequent solution-phase derivatization provides a powerful platform for generating extensive libraries of this compound analogs. acs.org By systematically varying the building blocks (amino acids, carboxylic acids, and isocyanates), large and diverse libraries of trisubstituted and tetrasubstituted azoniaspiro derivatives can be rapidly assembled. acs.orgresearchgate.net This diversity-oriented synthesis is a valuable tool for identifying compounds with desired biological activities or material properties. researchgate.net The screening of such libraries has led to the discovery of compounds with potent antifungal activities and high binding affinity for biological targets. mdpi.comnih.gov

The following table provides a summary of representative N-acylated and N-alkylaminocarbonylated 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecane derivatives synthesized using these methods.

Table 1: Examples of Functionalized 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecane Derivatives

Compound ID R1 R2 R4 (Acyl/Alkylaminocarbonyl Group) Yield (%)
9a i-Bu i-Bu Ph 55
9b i-Bu Bzl Ph 62
9c Bzl i-Bu Ph 65
9d Bzl Bzl Ph 68
10a i-Bu i-Bu EtNHCO 75
10b i-Bu Bzl EtNHCO 72
10c Bzl i-Bu PhNHCO 78
10d Bzl Bzl PhNHCO 80

Data sourced from research on the synthesis of tri- and tetrasubstituted 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes. Yields are based on the weight of purified material relative to the initial loading of the resin. The products were characterized as pairs of diastereomers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-azoniaspiro[5.5]undecane derivatives, and how can purity be optimized?

  • Methodological Answer : The synthesis of this compound bromide and chloride derivatives follows adaptations of methods by Blicke, Hotelling, and Thomas, involving alkylation of cyclic amines followed by halide salt precipitation. Key steps include refluxing precursors in solvents like ethanol and optimizing yields via recrystallization (e.g., 64% yield for bromide derivatives). Purity is enhanced through repeated crystallization and analytical validation (melting point analysis, elemental composition) .

Q. How can X-ray diffraction and spectroscopic methods elucidate the structure of this compound derivatives?

  • Methodological Answer : X-ray crystallography is critical for confirming spirocyclic geometry, as demonstrated for structurally similar spiro[5.5]undecane analogs (e.g., BHDMU from red algae). Complementary techniques include 1^1H/13^13C NMR for probing electronic environments and mass spectrometry for molecular weight validation. For azoniaspiro systems, ion mobility spectrometry may resolve charge localization .

Q. What methodologies are used to determine physical properties such as density and dielectric constants for this compound salts?

  • Methodological Answer : Density measurements employ vibrating tube flow densimeters, where solution density increments (Δρ\Delta\rho) are calculated from oscillation periods relative to solvents. Dielectric constants are measured via impedance spectroscopy, with corrections for ionic conductivity. Reported densities range from 1.15 g/ml (chloride) to 1.54 g/ml (iodide) .

Advanced Research Questions

Q. How can computational models like SAM1 predict reactivity and polymerization mechanisms in this compound derivatives?

  • Methodological Answer : Semi-empirical methods (e.g., SAM1) model acid-catalyzed polymerization pathways by calculating activation energies and enthalpies for ring-opening reactions. These models compare reactivities of silicon-substituted analogs to predict regioselectivity (single vs. double ring-opening) and validate against experimental kinetics .

Q. What solid-phase synthesis strategies enable the creation of novel 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecane derivatives?

  • Methodological Answer : Resin-bound reduced dipeptides are functionalized via intramolecular quaternization (tertiary nitrogen attacking α-bromocarbonyl groups). Post-synthetic diversification uses acylations or isocyanate additions to introduce substituents. Ruthenium residue removal requires silica gel chromatography, critical for high-purity libraries .

Q. How does the reactivity of this compound compare to other spiro compounds in ring-opening reactions?

  • Methodological Answer : Comparative studies of spiro[4.4]nonane, spiro[5.5]undecane, and spiro[6.6]tridecane derivatives reveal size-dependent reactivity. Larger rings (e.g., 6.6 Br) exhibit lower activation barriers due to reduced steric strain, validated via Arrhenius plots of polymerization rates .

Q. What experimental approaches resolve contradictory data in spiro compound characterization (e.g., spectral vs. crystallographic results)?

  • Methodological Answer : Discrepancies between NMR shifts and X-ray structures are addressed through dynamic NMR studies to detect conformational flexibility. For example, unusual acyl rearrangements in diazaspiro systems (e.g., 1-acyl to 9-acyl migration) require temperature-dependent 1^1H NMR and DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.